2-Amino-7-nitro-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-nitro-fluoren-9-one is an organic compound with the molecular formula C13H8N2O3. It is a derivative of fluorenone, characterized by the presence of amino and nitro functional groups at the 2 and 7 positions, respectively. This compound is known for its bright yellow color and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-nitro-fluoren-9-one typically involves the nitration of fluorenone followed by the introduction of an amino group. One common method includes the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid to yield 2,7-dinitrofluorenone. This intermediate is then subjected to reduction conditions, such as catalytic hydrogenation or treatment with a reducing agent like tin(II) chloride in hydrochloric acid, to selectively reduce one of the nitro groups to an amino group, resulting in this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-nitro-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,7-Dinitrofluorenone.
Reduction: 2,7-Diaminofluorenone.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
2-Amino-7-nitro-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-nitro-fluoren-9-one involves its interaction with molecular targets through its amino and nitro functional groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific target and the nature of the interaction. The pathways involved often include redox reactions and the formation of reactive intermediates that can modify the activity of proteins and other biomolecules .
Comparison with Similar Compounds
2-Amino-3-chloro-7-nitro-fluoren-9-one: Similar structure but with a chlorine atom at the 3 position.
2,7-Dinitrofluorenone: Lacks the amino group, having two nitro groups instead.
2,7-Diaminofluorenone: Contains two amino groups instead of one amino and one nitro group.
Uniqueness: 2-Amino-7-nitro-fluoren-9-one is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
88387-73-9 |
---|---|
Molecular Formula |
C13H8N2O3 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-amino-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H8N2O3/c14-7-1-3-9-10-4-2-8(15(17)18)6-12(10)13(16)11(9)5-7/h1-6H,14H2 |
InChI Key |
URAFCARZCGLOIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.